molecular formula C11H15I B1296643 Benzene, (5-iodopentyl)- CAS No. 99858-37-4

Benzene, (5-iodopentyl)-

Cat. No.: B1296643
CAS No.: 99858-37-4
M. Wt: 274.14 g/mol
InChI Key: QVQYOJLZAUEILK-UHFFFAOYSA-N
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Description

Benzene, (5-iodopentyl)-, also known as 4-Iodopentylbenzene or 1-Iodo-4-pentylbenzene, is an organic compound with the molecular formula C11H15I and a molecular weight of 274.14 g/mol . This compound features a benzene ring substituted with a pentyl chain that is terminally functionalized with an iodine atom, making it a valuable building block in organic synthesis. Its structure, represented by the SMILES string C1=CC(=CC=C1CCCCC)I, offers researchers two distinct reactive sites: the aromatic ring for electrophilic substitution and the alkyl iodide for nucleophilic substitution and metal-coupling reactions . As an aryl iodide derivative, this compound is a crucial intermediate for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Suzuki reactions, which are fundamental in medicinal chemistry and materials science research . The iodine atom can also be readily converted into other functional groups or used to form carbon-carbon bonds, providing a versatile handle for chemical modification. With a boiling point of approximately 266.8 °C at 760 mmHg and a density of around 1.38 g/cm³, it is typically handled as a liquid . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Researchers should note that it carries safety codes indicating it is an irritant (R36/38) and should be handled with appropriate personal protective equipment, following all relevant laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQYOJLZAUEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340062
Record name Benzene, (5-iodopentyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99858-37-4
Record name Benzene, (5-iodopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Iodopentyl)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Iodopentyl)benzene is a functionalized aromatic hydrocarbon of interest in synthetic organic chemistry and as a building block in the development of novel molecular architectures. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via a robust and scalable route, and a thorough discussion of the analytical techniques required for its structural verification and purity assessment. Drawing upon established principles of organic chemistry and spectroscopy, this document aims to equip researchers with the practical knowledge necessary to confidently synthesize, characterize, and utilize (5-iodopentyl)benzene in their research endeavors, particularly in the fields of medicinal chemistry and materials science.

Introduction: Unveiling (5-Iodopentyl)benzene

(5-Iodopentyl)benzene belongs to the class of long-chain alkylbenzenes, which are characterized by a phenyl group attached to an extended alkyl chain.[1] The presence of a terminal iodine atom on the pentyl chain introduces a highly versatile functional group, rendering the molecule amenable to a wide array of subsequent chemical transformations. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in various transition-metal-catalyzed cross-coupling reactions, making (5-iodopentyl)benzene a valuable intermediate for the synthesis of more complex molecules.[2]

While long-chain alkylbenzenes have found applications as tracers in environmental studies and as precursors to surfactants, the specific utility of (5-iodopentyl)benzene is primarily dictated by its reactive iodide functionality.[3][4] This allows for its incorporation into larger molecular frameworks, a critical step in the synthesis of new materials and potential therapeutic agents. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for its effective application in research and development.

Physicochemical Properties of (5-Iodopentyl)benzene

A thorough understanding of the physicochemical properties of a compound is essential for its handling, purification, and application. The following table summarizes the key properties of (5-iodopentyl)benzene.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅I-
Molecular Weight 274.14 g/mol Calculated
Appearance Colorless to pale yellow liquid (Predicted)Analogy to similar compounds
Boiling Point ~290-300 °C at 760 mmHg (Estimated)Extrapolation from similar alkylbenzenes and iodoalkanes
Density ~1.3 g/cm³ (Estimated)Analogy to similar compounds
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone)General principles of organic compound solubility

Synthesis of (5-Iodopentyl)benzene: A Step-by-Step Protocol

The synthesis of (5-iodopentyl)benzene can be efficiently achieved through a two-step process starting from the commercially available 5-phenyl-1-pentanol. This method involves the conversion of the primary alcohol to a more reactive leaving group, such as a bromide, followed by a Finkelstein reaction to introduce the iodide.

Rationale for the Synthetic Route

Direct conversion of an alcohol to an iodide can be achieved, but a two-step process often provides higher yields and purity. The initial conversion to an alkyl bromide is a well-established and high-yielding reaction. The subsequent Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides.[5][6][7][8] The reaction is driven to completion by the precipitation of the sodium salt of the displaced halide in acetone, in accordance with Le Châtelier's principle.[6][8]

Experimental Workflow

Synthesis_Workflow Start 5-Phenyl-1-pentanol Step1 Step 1: Bromination (PBr₃, DCM) Start->Step1 Intermediate (5-Bromopentyl)benzene Step1->Intermediate Step2 Step 2: Finkelstein Reaction (NaI, Acetone) Intermediate->Step2 Product (5-Iodopentyl)benzene Step2->Product

Caption: Proposed two-step synthesis of (5-iodopentyl)benzene.

Detailed Protocol

Step 1: Synthesis of (5-Bromopentyl)benzene from 5-Phenyl-1-pentanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The causality for the slow, cooled addition is to control the exothermic nature of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude (5-bromopentyl)benzene can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a colorless oil.

Step 2: Synthesis of (5-Iodopentyl)benzene via Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the purified (5-bromopentyl)benzene (1 equivalent) in acetone.

  • Reagent Addition: Add sodium iodide (NaI, 1.5 equivalents) to the solution. The excess of sodium iodide helps to drive the equilibrium towards the product.

  • Reaction Progression: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium bromide) is indicative of the reaction's progress.[8]

  • Work-up: After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: Dissolve the residue in diethyl ether and wash with water and then with a 10% aqueous sodium thiosulfate solution to remove any residual iodine. Wash again with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (5-iodopentyl)benzene as a colorless to pale yellow oil. Further purification, if necessary, can be achieved by vacuum distillation.

Structural Characterization and Purity Assessment

Confirmation of the structure and assessment of the purity of the synthesized (5-iodopentyl)benzene are critical. This is achieved through a combination of spectroscopic techniques.

Characterization_Workflow Sample Synthesized (5-Iodopentyl)benzene NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure

Caption: Analytical workflow for the characterization of (5-iodopentyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of (5-iodopentyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm corresponding to the five protons of the phenyl group.[9]

    • Benzylic Protons (-CH₂-Ph): A triplet at approximately δ 2.6 ppm.

    • Aliphatic Protons (-CH₂-I): A triplet at approximately δ 3.2 ppm, deshielded due to the electronegativity of the iodine atom.

    • Other Aliphatic Protons: Multiplets in the range of δ 1.3-1.9 ppm for the remaining six protons of the pentyl chain.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms.

    • Aromatic Carbons: Signals in the region of δ 125-142 ppm.[10][11][12]

    • Benzylic Carbon (-CH₂-Ph): A signal around δ 35-40 ppm.

    • Carbon Bearing Iodine (-CH₂-I): A signal significantly upfield, around δ 6-10 ppm, due to the "heavy atom effect" of iodine.

    • Other Aliphatic Carbons: Signals in the range of δ 25-35 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight and provide information about the fragmentation pattern, which is characteristic of the molecule's structure.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 274, corresponding to the molecular weight of (5-iodopentyl)benzene.

  • Key Fragmentation Peaks:

    • Loss of Iodine: A significant peak at m/z = 147, corresponding to the loss of an iodine radical ([M-I]⁺).

    • Benzylic Cleavage: A base peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is characteristic of alkylbenzenes.[13]

    • Cleavage of the Alkyl Chain: Other smaller fragments resulting from the cleavage of the pentyl chain.

Potential Applications in Research and Drug Development

The synthetic utility of (5-iodopentyl)benzene positions it as a valuable building block in several areas of research and development.

  • Medicinal Chemistry: The phenyl and iodoalkyl moieties can be independently functionalized. The phenyl group can be modified to interact with biological targets, while the iodo group allows for the attachment of the molecule to other pharmacophores or linker units for the development of bifunctional molecules or targeted drug delivery systems. Long-chain alkylbenzenes themselves can exhibit biological activity, and their functionalization offers a route to new chemical entities.

  • Materials Science: The ability to undergo cross-coupling reactions makes (5-iodopentyl)benzene a useful monomer or precursor for the synthesis of novel polymers and organic materials. The long alkyl chain can influence the solubility and self-assembly properties of the resulting materials.

  • Synthetic Chemistry: As a versatile intermediate, it can be used in a variety of organic transformations to introduce a pentylphenyl group into a target molecule.

Conclusion

This technical guide has provided a comprehensive overview of (5-iodopentyl)benzene, from its fundamental properties to its synthesis and characterization. The detailed, step-by-step protocols are designed to be readily implemented in a standard organic chemistry laboratory. By understanding the rationale behind the experimental choices and the interpretation of the analytical data, researchers can confidently prepare and utilize this versatile chemical building block for a wide range of applications in drug discovery, materials science, and synthetic chemistry.

References

  • SATHEE. Finkelstein Reaction. IIT Kanpur. Available from: [Link]

  • J&K Scientific LLC. Finkelstein Reaction. 2025. Available from: [Link]

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  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • Mizyuk VL, Shibanov VV, Kobryn LO. Dependence of Spectral Parameters in 1H and 13C NMR Spectra of Aromatic Compounds upon Substituent Spatial-Structural Peculiarities. Sciforum. Available from: [Link]

  • Chemguide. making halogenoalkanes (haloalkanes). Available from: [Link]

  • Eganhouse RP, Pontolillo J. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Available from: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. 2018. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. 2024. Available from: [Link]

  • Eganhouse RP, et al. Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. Marine Environmental Research. 1983;9(3):139-163.
  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. 2023. Available from: [Link]

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  • U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available from: [Link]

  • Khan Academy. Naming aromatic compounds. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Available from: [Link]

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  • Doc Brown's Chemistry. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. Available from: [Link]

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  • Chemsrc. (Iodomethyl)benzene | CAS#:620-05-3. 2025. Available from: [Link]

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  • Eganhouse RP, et al. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments. Environmental Toxicology and Chemistry. 2008;27(9):1836-43.
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  • Boron Molecular. The Chemistry Behind 1,3,5-Tris(4-iodophenyl)benzene: Properties & Applications. Available from: [Link]

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Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of (5-Iodopentyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecular Profile of (5-Iodopentyl)benzene

(5-Iodopentyl)benzene is a halogenated aromatic compound with a molecular structure that dictates its interactions with various solvents. The molecule consists of a nonpolar benzene ring and a five-carbon alkyl chain, which contribute to its hydrophobic character. The presence of an iodine atom at the terminus of the alkyl chain introduces a degree of polarity due to the electronegativity difference between carbon and iodine. However, the overall character of the molecule is predominantly nonpolar. This understanding forms the basis for predicting its solubility in different organic solvents, guided by the fundamental principle of "like dissolves like."[1] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Theoretical Framework for Solubility Prediction

A deeper, more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] For a solute to dissolve in a solvent, their Hansen parameters should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Table 1: Estimated Hansen Solubility Parameters for (5-Iodopentyl)benzene and Common Organic Solvents

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
(5-Iodopentyl)benzene (estimated) 18.04.02.0
Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Note: The HSP values for the solvents are established literature values. The values for (5-iodopentyl)benzene are estimations and should be used as a predictive guide.

Based on these parameters, (5-iodopentyl)benzene is expected to exhibit high solubility in solvents with similar, predominantly nonpolar characteristics, such as hexane and toluene. Moderate solubility is anticipated in solvents with some polarity like chloroform and ethyl acetate. Its solubility is predicted to be low in highly polar solvents such as ethanol, methanol, and especially water, due to the significant mismatch in their Hansen parameters.

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides a detailed, self-validating protocol for determining the solubility of (5-iodopentyl)benzene in organic solvents.

Core Experimental Workflow

The experimental determination of solubility involves creating a saturated solution of (5-iodopentyl)benzene in the solvent of interest, followed by quantifying the concentration of the dissolved solute. A robust and widely accepted method for this is the shake-flask technique coupled with UV-Vis spectrophotometry for quantification.[4]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess (5-iodopentyl)benzene prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24-48h) prep_vial->shake settle Allow undissolved solute to settle shake->settle filter Filter supernatant to remove solids settle->filter dilute Dilute filtrate to within calibration range filter->dilute measure Measure absorbance using UV-Vis dilute->measure quantify Calculate concentration from calibration curve measure->quantify

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to establish thermodynamic equilibrium, ensuring the measurement of true solubility.

Materials:

  • (5-Iodopentyl)benzene

  • High-purity organic solvent of choice

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with PTFE-lined caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (5-iodopentyl)benzene to a scintillation vial. The excess is crucial to ensure saturation and is visually confirmed by the presence of undissolved solute at the end of the experiment.

    • Accurately add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sample Preparation for Analysis:

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe. The filter material must be chemically resistant to the solvent.

    • Discard the first few drops of the filtrate to saturate the filter material and avoid adsorption effects.

    • Collect the clear filtrate into a clean vial. This is your saturated stock solution.

  • Dilution and Quantification:

    • Accurately dilute a known volume of the saturated stock solution with the same solvent to a concentration that falls within the linear range of your UV-Vis calibration curve.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for (5-iodopentyl)benzene.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of (5-iodopentyl)benzene in the chosen solvent at the specified temperature.

Protocol for UV-Vis Spectrophotometric Quantification

A reliable calibration curve is the cornerstone of accurate quantification.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of (5-iodopentyl)benzene of a known concentration in the solvent of interest.

    • Perform a serial dilution of the primary stock solution to create a series of at least five standard solutions of decreasing concentrations.

  • Determination of λmax:

    • Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The benzene ring in the molecule should provide a distinct absorbance peak.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) are the key components of your calibration curve. An R² value > 0.99 is desirable for a reliable curve.

G start Prepare Primary Stock (Known Concentration) serial_dilution Create Series of Standard Solutions start->serial_dilution scan_lambda Determine λmax (Wavelength of Max Absorbance) serial_dilution->scan_lambda measure_abs Measure Absorbance of Each Standard at λmax scan_lambda->measure_abs plot_graph Plot Absorbance vs. Concentration measure_abs->plot_graph linear_regression Perform Linear Regression (y = mx + c, R² > 0.99) plot_graph->linear_regression

Caption: Workflow for generating a UV-Vis calibration curve.

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of your results, the experimental design should incorporate self-validation checks.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

  • Multiple Replicates: Each solubility measurement should be performed in triplicate to assess the precision of the method. The results should be reported as a mean with the standard deviation.[5]

  • Control Samples: A blank sample (pure solvent) should be run to zero the spectrophotometer. A known concentration control sample should also be run with each batch of measurements to verify the stability of the instrument and the accuracy of the calibration curve.

  • Data Validation: All raw data, including weights, volumes, absorbance readings, and calculations, should be meticulously documented. Any deviations from the protocol should be noted. This practice is crucial for data verification and validation.[6]

Data Presentation

The experimentally determined solubility data should be compiled in a clear and organized manner.

Table 2: Experimental Solubility of (5-Iodopentyl)benzene at 25 °C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
e.g., Hexane
e.g., Toluene
e.g., Chloroform
...

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (5-iodopentyl)benzene in organic solvents. By combining theoretical predictions with a robust and self-validating experimental protocol, researchers can confidently generate accurate and reliable solubility data. This information is critical for a wide range of applications, from designing chemical reactions to developing new pharmaceutical formulations.

References

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Methodological & Application

Application Note: Synthesis and Utility of 5-Phenylpentylmagnesium Iodide in Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the preparation and use of 5-phenylpentylmagnesium iodide, a versatile Grignard reagent derived from (5-iodopentyl)benzene. We delve into the critical parameters governing the successful formation of this organometallic compound, including solvent selection, magnesium activation, and strategies to mitigate common side reactions. A validated, step-by-step protocol for its synthesis is presented, followed by a reliable method for determining its molar concentration via titration. Furthermore, a model application demonstrating the reagent's utility in carbon-carbon bond formation with a ketonic electrophile is detailed. This document is intended for researchers, scientists, and professionals in drug development seeking to employ long-chain alkyl-aryl Grignard reagents in organic synthesis.

Introduction and Scientific Principles

Grignard reagents (RMgX) are among the most powerful and widely utilized organometallic reagents in synthetic chemistry, prized for their ability to form new carbon-carbon bonds.[1] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The resulting reagent behaves as a potent nucleophile and a strong base, reacting with a vast array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[2][3]

The subject of this note, (5-iodopentyl)benzene, is an excellent precursor for Grignard synthesis. The primary alkyl iodide facilitates a relatively facile reaction with magnesium due to the reactivity order of halogens (I > Br > Cl).[4] The resulting reagent, 5-phenylpentylmagnesium iodide, provides a five-carbon linear chain with a terminal phenyl group, a motif valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.

However, the successful formation and use of this reagent demand meticulous attention to experimental conditions. Key challenges include:

  • Extreme Sensitivity: Grignard reagents react vigorously with protic sources, including atmospheric moisture and alcohols, which protonate the carbanion to form an alkane, thereby quenching the reagent.[5][6] All glassware and solvents must be scrupulously dried.[7]

  • Magnesium Passivation: A layer of magnesium oxide (MgO) coats the surface of the magnesium metal, inhibiting the reaction.[8] Activation of the magnesium surface is a critical initiation step.

  • Wurtz Coupling: A significant side reaction involves the coupling of the Grignard reagent with unreacted alkyl halide, leading to the formation of a homocoupled dimer (1,10-diphenylldecane in this case).[9][10] This side reaction reduces the yield of the desired reagent.

This guide will address these challenges by providing field-proven protocols and explaining the causality behind each critical step.

Core Concepts and Mechanistic Considerations

Mechanism of Formation

The formation of a Grignard reagent is a complex heterogeneous reaction occurring on the surface of the magnesium metal. While not fully elucidated, it is generally accepted to proceed through a single-electron transfer (SET) mechanism.[11] An electron is transferred from the magnesium metal to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. A second SET or radical recombination step at the magnesium surface generates the organomagnesium species.

The Role of the Solvent

Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for Grignard reagent formation and stability.[4] The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent.[12]

  • Tetrahydrofuran (THF) is often preferred for less reactive halides. Its oxygen is more sterically accessible, and its higher boiling point (66°C vs. 34.6°C for Et₂O) allows for reactions to be conducted at higher temperatures, which can facilitate initiation and increase reaction rates.[13][14] For these reasons, THF is the solvent of choice in the following protocols.

Magnesium Activation

To initiate the reaction, the passivating MgO layer must be breached to expose the reactive Mg(0) surface.[8] Several methods exist:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle can physically break the oxide layer.[15]

  • Chemical Activation: The most common method involves using a small amount of an activating agent. A crystal of iodine (I₂) is highly effective. It reacts with the magnesium to form magnesium iodide (MgI₂), etching the surface and exposing fresh metal.[8][16]

Minimizing the Wurtz Coupling Side Reaction

The Wurtz reaction is a primary cause of reduced yields.[10] It occurs when a molecule of the formed Grignard reagent (R-MgX) reacts with a molecule of the starting alkyl halide (R-X) to form R-R.[9] The key strategy to minimize this is to maintain a low concentration of the alkyl halide in the reaction mixture. This is achieved by the slow, dropwise addition of the (5-iodopentyl)benzene solution to the magnesium suspension, ensuring it reacts to form the Grignard reagent before it can encounter another molecule of already-formed reagent.

Experimental Protocols

Safety First: Grignard reagents can be pyrophoric and react violently with water.[17] All procedures must be conducted in a certified fume hood. Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[18] Ensure an appropriate fire extinguisher (Class D for metal fires) and sand are readily accessible.[17]

Protocol 1: Preparation of 5-Phenylpentylmagnesium Iodide

This protocol details the synthesis of the Grignard reagent from (5-iodopentyl)benzene in anhydrous THF.

Materials & Equipment:

  • (5-iodopentyl)benzene (ensure high purity)

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard Schlenk line equipment for inert atmosphere techniques

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried. Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen or argon.[6]

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire procedure.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until faint purple vapors of iodine are observed; this helps activate the surface.[16] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approx. 5-10 mL) of anhydrous THF to the flask, just enough to cover the magnesium. Prepare a solution of (5-iodopentyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot (~5% of the total volume) of this solution to the magnesium suspension.

  • Observe Initiation: The reaction has initiated when a gentle bubbling is observed on the magnesium surface and the brownish color of the iodine fades. A slight exotherm may also be detected. If the reaction does not start, gently warm the mixture or add another small crystal of iodine.

  • Reagent Formation: Once initiation is confirmed, dilute the magnesium suspension with the remaining anhydrous THF. Begin the slow, dropwise addition of the (5-iodopentyl)benzene solution from the dropping funnel over 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown mixture. This is your stock solution of 5-phenylpentylmagnesium iodide.

Protocol 2: Titration and Quantification of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before use, as the yield is never quantitative.[17] The iodine titration method is reliable and straightforward.[19][20]

Materials & Equipment:

  • Stock solution of 5-phenylpentylmagnesium iodide

  • Anhydrous solution of Lithium Chloride (LiCl) in THF (~0.5 M)

  • Iodine (I₂)

  • Dry vials, magnetic stir bar, syringes

  • Inert atmosphere setup

Procedure:

  • Prepare Titration Vial: In a flame-dried vial under an inert atmosphere, accurately weigh ~100 mg of solid iodine. Add 1.0 mL of the anhydrous LiCl/THF solution and stir until the iodine is fully dissolved, forming a dark brown solution.[20]

  • Cooling: Cool the vial to 0°C in an ice-water bath.

  • Titration: Using a 1.0 mL syringe, carefully draw up the prepared Grignard reagent solution (allow any suspended solids to settle first). Add the Grignard reagent dropwise to the stirred iodine solution.[19]

  • Endpoint Determination: The endpoint is reached when the dark brown/red color of the iodine completely disappears, and the solution becomes colorless or a cloudy white/grey.[19] Record the exact volume of Grignard reagent added.

  • Calculation: Calculate the molarity using the following formula: Molarity (M) = (mass of I₂ / MW of I₂) / volume of Grignard reagent (L) (MW of I₂ = 253.81 g/mol )

  • Consistency Check: For accuracy, perform the titration in duplicate or triplicate and average the results.

Protocol 3: Model Reaction with an Electrophile (Cyclohexanone)

This protocol demonstrates the use of the standardized 5-phenylpentylmagnesium iodide solution in a nucleophilic addition reaction with cyclohexanone to form a tertiary alcohol.[5]

Procedure:

  • Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, add a solution of cyclohexanone (1.0 equivalent based on the titrated molarity of the Grignard reagent) in anhydrous THF.

  • Cooling: Cool the cyclohexanone solution to 0°C using an ice-water bath.

  • Grignard Addition: Slowly add the standardized 5-phenylpentylmagnesium iodide solution (1.05 equivalents) to the stirred cyclohexanone solution via syringe or cannula. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[21] Caution: This is an exothermic process and may produce gas.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic product. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol product, 1-(5-phenylpentyl)cyclohexan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the complete workflow from starting material to the final product after reaction and work-up.

Grignard_Workflow Workflow for Synthesis and Use of 5-Phenylpentylmagnesium Iodide cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Application A (5-Iodopentyl)benzene + Mg Turnings B Activation & Initiation (I₂ crystal, Anhydrous THF) A->B C Formation under N₂ (Slow addition, Reflux) B->C D 5-Phenylpentylmagnesium Iodide (Titrate to find Molarity) C->D E Electrophile Addition (Cyclohexanone in THF at 0°C) D->E Standardized Reagent F Aqueous Quench (sat. aq. NH₄Cl) E->F G Tertiary Alcohol Product (After Extraction & Purification) F->G

Caption: A flowchart of the Grignard synthesis and reaction process.

Troubleshooting Guide

Observation Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.[5] 2. Passivated magnesium surface.[8] 3. Impure (5-iodopentyl)benzene.1. Ensure all glassware is flame-dried under vacuum or inert gas. Use freshly distilled or commercially available anhydrous solvent. 2. Add another crystal of I₂. Crush some Mg turnings in the flask with a dry glass rod. 3. Purify the starting material via distillation or chromatography.
Low yield of Grignard reagent (low titer) 1. Significant Wurtz coupling.[9] 2. Incomplete reaction. 3. Reaction with atmospheric O₂ or CO₂.1. Ensure slow, dropwise addition of the alkyl iodide. Maintain good stirring to dissipate localized heat. 2. Extend the final reflux/stirring time. 3. Ensure a positive pressure of inert gas is maintained throughout the procedure.
White precipitate forms during reagent preparation Formation of magnesium hydroxide [Mg(OH)₂] or magnesium alkoxides.This is a clear indication of water or oxygen contamination. The experiment should be stopped and restarted with properly dried materials and a better inert atmosphere technique.
Reaction with electrophile is sluggish or incomplete 1. Inaccurate Grignard concentration. 2. Poorly reactive electrophile. 3. Steric hindrance.1. Re-titrate the Grignard reagent solution carefully. 2. Increase reaction temperature or extend reaction time. 3. For sterically hindered ketones, single-electron transfer (SET) pathways may compete, leading to side products.[2] Consider an alternative nucleophile.

References

  • YouTube. (2020). Formation Of Grignard Reagent Mechanism | Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Chemguide. An Introduction to Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • Ursinus Digital Commons. The Grignard Reagents: Their Preparation. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Available at: [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

  • ACS Publications. (2008). The Grignard Reagents. Organometallics. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]

  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]

  • Reddit. (2022). How does iodine ACTUALLY activate a Grignard? Available at: [Link]

  • ResearchGate. (2018). Reactions of Allylmagnesium Halides with Carbonyl Compounds: Reactivity, Structure, and Mechanism. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Available at: [Link]

  • Reddit. (2014). THF vs ether in Grignard synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Available at: [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Available at: [Link]

  • Organic Syntheses. Procedure - Organic Syntheses. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Available at: [Link]

  • YouTube. (2023). Making a Grignard reagent from elemental magnesium. Available at: [Link]

  • Wikipedia. Wurtz reaction. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Available at: [Link]

  • ACS Publications. (2012). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry. Available at: [Link]

  • EPFL. Titrating Soluble RM, R2NM and ROM Reagents. Available at: [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

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The Pivotal Role of (5-Iodopentyl)benzene in the Architectural Design of Novel Organic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic field of materials science, the strategic design of molecular precursors is paramount to the creation of novel organic materials with tailored functionalities. Among a diverse array of synthons, (5-iodopentyl)benzene emerges as a particularly versatile and powerful building block. Its unique bifunctional nature, comprising a reactive iodoalkyl chain and a tunable aromatic core, offers a gateway to a vast landscape of molecular architectures. The phenyl ring provides a platform for introducing a variety of functional groups, thereby influencing the electronic and self-assembly properties of the final material. Simultaneously, the terminal iodide on the flexible pentyl chain serves as a robust handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis of (5-iodopentyl)benzene and its application in the generation of advanced organic materials, including functional polymers, liquid crystals, and surface-modified nanoparticles. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both practical methodologies and the underlying scientific principles.

Part 1: Synthesis of the Keystone: (5-Iodopentyl)benzene

The efficient synthesis of (5-iodopentyl)benzene is the crucial first step for its utilization in materials synthesis. While several synthetic routes can be envisioned, a highly effective and accessible method involves a two-step sequence starting from commercially available 5-phenyl-1-pentanol. This is followed by conversion of the alcohol to a bromide and a subsequent Finkelstein reaction to yield the desired iodide.

Protocol 1: Synthesis of (5-Bromopentyl)benzene

This protocol details the conversion of 5-phenyl-1-pentanol to (5-bromopentyl)benzene using phosphorus tribromide.

Causality of Experimental Choices: Phosphorus tribromide is a classic and efficient reagent for converting primary alcohols to alkyl bromides with minimal rearrangement. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. Dichloromethane is chosen as the solvent due to its inertness and ease of removal.

Experimental Workflow:

A 5-Phenyl-1-pentanol in Dichloromethane B Add PBr3 (0.33 eq) dropwise at 0 °C A->B C Stir at room temperature (overnight) B->C D Quench with ice-water C->D E Extract with Dichloromethane D->E F Dry over MgSO4, filter, and concentrate E->F G Purify by column chromatography F->G H (5-Bromopentyl)benzene G->H

Figure 1: Workflow for the synthesis of (5-bromopentyl)benzene.

Step-by-Step Methodology:

  • Dissolve 5-phenyl-1-pentanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring the mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (5-bromopentyl)benzene.

Protocol 2: Synthesis of (5-Iodopentyl)benzene via Finkelstein Reaction

This protocol describes the conversion of (5-bromopentyl)benzene to (5-iodopentyl)benzene.

Causality of Experimental Choices: The Finkelstein reaction is a classic SN2 reaction for the synthesis of alkyl iodides from other alkyl halides.[1][2] The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, according to Le Chatelier's principle.[1] Acetone is the solvent of choice due to the high solubility of sodium iodide and poor solubility of sodium bromide and sodium chloride.[2]

Experimental Workflow:

A (5-Bromopentyl)benzene in Acetone B Add Sodium Iodide (excess) A->B C Reflux the mixture (24 hours) B->C D Cool to room temperature C->D E Filter off precipitated NaBr D->E F Concentrate the filtrate E->F G Partition between water and diethyl ether F->G H Dry organic layer, concentrate, and purify G->H I (5-Iodopentyl)benzene H->I

Figure 2: Workflow for the Finkelstein synthesis of (5-iodopentyl)benzene.

Step-by-Step Methodology:

  • Dissolve (5-bromopentyl)benzene (1 equivalent) in acetone in a round-bottom flask.

  • Add an excess of sodium iodide (typically 3-5 equivalents).

  • Reflux the mixture with vigorous stirring for 24 hours. The formation of a white precipitate (sodium bromide) will be observed.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Take up the residue in diethyl ether and wash with water and sodium thiosulfate solution (to remove any residual iodine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting (5-iodopentyl)benzene is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

Compound Starting Material Reagents Typical Yield Characterization Notes
(5-Bromopentyl)benzene5-Phenyl-1-pentanolPBr₃, Dichloromethane85-95%¹H NMR: characteristic triplet for CH₂Br around 3.4 ppm.
(5-Iodopentyl)benzene(5-Bromopentyl)benzeneNaI, Acetone>90%¹H NMR: characteristic triplet for CH₂I around 3.2 ppm.

Table 1: Summary of Synthesis Protocols and Expected Outcomes.

Part 2: Applications in the Synthesis of Novel Organic Materials

The true utility of (5-iodopentyl)benzene lies in its ability to serve as a versatile precursor for a wide range of organic materials. The following sections detail its application in the synthesis of polymers, liquid crystals, and functionalized nanoparticles.

Application 1: Synthesis of Polymers with Pendant Phenylpentyl Groups via Atom Transfer Radical Polymerization (ATRP)

(5-Iodopentyl)benzene can function as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity. This approach enables the creation of polymers with pendant phenylpentyl groups, which can influence the material's solubility, thermal properties, and self-assembly behavior.

Causality of Experimental Choices: The carbon-iodine bond in (5-iodopentyl)benzene is sufficiently weak to be homolytically cleaved by a copper(I) catalyst, initiating the polymerization of a vinyl monomer like styrene or methyl methacrylate. The use of a ligand, such as PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), is crucial to solubilize the copper catalyst and tune its reactivity for a controlled polymerization.

Protocol 3: ATRP of Styrene Initiated by (5-Iodopentyl)benzene

Experimental Workflow:

A Degas Styrene C Add Styrene and (5-iodopentyl)benzene A->C B Add Cu(I)Br and PMDETA to a Schlenk flask B->C D Freeze-pump-thaw cycles (x3) C->D E Heat to 110 °C (controlled time) D->E F Cool and dilute with THF E->F G Pass through neutral alumina column F->G H Precipitate in Methanol G->H I Isolate and dry the polymer H->I

Figure 3: Workflow for ATRP of styrene initiated by (5-iodopentyl)benzene.

Step-by-Step Methodology:

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • To a Schlenk flask under an inert atmosphere, add Cu(I)Br (1 equivalent relative to the initiator).

  • Add PMDETA (1 equivalent relative to Cu(I)Br).

  • Add the purified styrene (e.g., 100 equivalents).

  • Add (5-iodopentyl)benzene as the initiator (1 equivalent).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 110 °C and stir for a predetermined time to achieve the desired molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the viscous solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the THF solution to a large volume of methanol.

  • Isolate the white, fibrous polymer by filtration, wash with methanol, and dry under vacuum.

Parameter Value/Observation
Initiator(5-Iodopentyl)benzene
MonomerStyrene
Catalyst/LigandCu(I)Br / PMDETA
[Monomer]:[Initiator]:[Cu]:[Ligand]100 : 1 : 1 : 1
Temperature110 °C
Typical Mn (GPC)Controllable by reaction time
Dispersity (Đ)Typically < 1.3

Table 2: Typical Parameters for ATRP of Styrene using (5-Iodopentyl)benzene.

Application 2: Synthesis of Calamitic (Rod-Like) Liquid Crystals

The pentylphenyl moiety is a common terminal group in calamitic liquid crystals, influencing their mesophase behavior and transition temperatures.[3][4] (5-Iodopentyl)benzene can be readily incorporated into mesogenic cores through various cross-coupling reactions.

Causality of Experimental Choices: The Sonogashira coupling is a powerful and reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and copper complexes and proceeds under mild conditions, making it suitable for the synthesis of complex organic molecules like liquid crystals.

Protocol 4: Synthesis of a Phenylacetylene-Based Liquid Crystal Precursor

Experimental Workflow:

A (5-Iodopentyl)benzene and 4-Ethynylbenzonitrile B Add Pd(PPh₃)₂Cl₂ and CuI in Triethylamine/THF A->B C Stir at room temperature under inert atmosphere B->C D Monitor by TLC C->D E Filter off salts D->E F Concentrate and purify by column chromatography E->F G Liquid Crystal Precursor F->G

Figure 4: Workflow for Sonogashira coupling to synthesize a liquid crystal precursor.

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add (5-iodopentyl)benzene (1 equivalent), 4-ethynylbenzonitrile (1.1 equivalents), bis(triphenylphosphine)palladium(II) chloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add a degassed mixture of triethylamine and THF (e.g., 1:1 v/v) as the solvent.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting materials.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to yield the desired liquid crystal precursor.

The resulting molecule can then be further elaborated, for example, by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification with a phenol-containing mesogenic core to generate the final liquid crystalline material.

Application 3: Surface Functionalization of Nanoparticles

The reactive iodo-terminus of (5-iodopentyl)benzene allows for its covalent attachment to surfaces, thereby modifying their properties. This is particularly useful in the functionalization of nanoparticles to improve their dispersibility in organic media or to introduce specific surface functionalities.[5][6]

Causality of Experimental Choices: Silica nanoparticles possess surface silanol (Si-OH) groups that can be reacted with organosilanes. By first converting (5-iodopentyl)benzene to a Grignard reagent and then reacting it with a trialkoxysilane, a reactive silane-terminated molecule is formed. This can then be grafted onto the silica nanoparticle surface.

Protocol 5: Functionalization of Silica Nanoparticles

Experimental Workflow:

cluster_0 Preparation of Silylating Agent cluster_1 Surface Modification A (5-Iodopentyl)benzene B React with Mg in THF to form Grignard A->B C React with (3-Chloropropyl) triethoxysilane B->C D Phenylpentyl-functionalized Silane C->D F Add Silylating Agent (D) D->F E Silica Nanoparticles in Toluene E->F G Reflux overnight F->G H Centrifuge and wash (Toluene, Ethanol) G->H I Dry the functionalized nanoparticles H->I

Figure 5: Workflow for the functionalization of silica nanoparticles.

Step-by-Step Methodology:

  • Part A: Synthesis of the Silylating Agent

    • Prepare the Grignard reagent from (5-iodopentyl)benzene by reacting it with magnesium turnings in anhydrous THF.

    • In a separate flask, cool a solution of (3-chloropropyl)triethoxysilane in THF to 0 °C.

    • Slowly add the prepared Grignard reagent to the silane solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with saturated ammonium chloride solution and extracting with diethyl ether.

    • Dry the organic layer, concentrate, and purify the resulting phenylpentyl-functionalized silane by vacuum distillation.

  • Part B: Surface Functionalization

    • Disperse dried silica nanoparticles in anhydrous toluene by sonication.

    • Add the phenylpentyl-functionalized silane to the nanoparticle suspension.

    • Reflux the mixture overnight under an inert atmosphere.

    • Cool the suspension and isolate the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene and ethanol to remove any unreacted silane.

    • Dry the functionalized silica nanoparticles under vacuum.

The successful functionalization can be confirmed by techniques such as thermogravimetric analysis (TGA), which will show a weight loss corresponding to the grafted organic layer, and infrared (IR) spectroscopy, which will show characteristic C-H stretching vibrations from the phenylpentyl groups.

Conclusion: A Gateway to Advanced Materials

(5-Iodopentyl)benzene stands as a testament to the power of strategic molecular design in materials science. Its straightforward synthesis and the orthogonal reactivity of its aromatic and aliphatic functionalities provide a robust platform for the creation of a diverse range of novel organic materials. The protocols outlined in this guide offer a starting point for researchers to explore the vast potential of this versatile building block in the development of next-generation polymers, liquid crystals, and functional nanomaterials. The principles of causality behind the experimental choices, coupled with detailed step-by-step methodologies, are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them, further expanding the horizons of modern materials chemistry.

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  • Journal of Materials Chemistry C (RSC Publishing). Paramagnetic discotic liquid crystals based on planar benzo[e][1][7][8]triazin-4-yls: synthesis and properties. [Link]

  • MDPI. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. (2025-01-27). [Link]

  • Matyjaszewski Polymer Group. Use of functional ATRP initiators. [Link]

  • PMC. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]

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  • Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. [Link]

  • Organic Syntheses Procedure. phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. [Link]

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Application Notes and Protocols for the Characterization of (5-iodopentyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-iodopentyl)benzene is a versatile synthetic intermediate utilized in various fields, including pharmaceutical development and materials science. Its structure, comprising a phenyl ring connected to a five-carbon chain terminating with an iodine atom, allows for a range of subsequent chemical modifications. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and guarantee the reliability of downstream applications. This guide provides a detailed overview of the primary analytical techniques for the thorough characterization of (5-iodopentyl)benzene, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The analytical workflow presented herein is designed to provide orthogonal data points, ensuring a high degree of confidence in the structural elucidation and purity assessment of (5-iodopentyl)benzene. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Overall Analytical Workflow

The comprehensive characterization of (5-iodopentyl)benzene typically follows a multi-step analytical approach. The following diagram illustrates the logical flow of the characterization process.

Analytical Workflow for (5-iodopentyl)benzene cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_reporting Data Analysis & Reporting synthesis Synthesis of (5-iodopentyl)benzene purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight and Fragmentation Analysis data_analysis Data Interpretation & Comparison nmr->data_analysis gc Gas Chromatography (Purity Assessment) ms->gc Purity and Retention Time gc->data_analysis report Comprehensive Characterization Report data_analysis->report

Caption: Overall analytical workflow for (5-iodopentyl)benzene.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-iodopentyl)benzene, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. The Causality Behind NMR Analysis

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. This allows for the clear identification of the aromatic protons, the benzylic protons, the methylene groups in the alkyl chain, and the terminal methylene group attached to the iodine atom.

¹³C NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of distinct signals will confirm the number of unique carbon environments, and their chemical shifts will indicate the type of carbon (aromatic, benzylic, alkyl, or bonded to an electronegative atom like iodine).

B. Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for (5-iodopentyl)benzene. These values are estimated based on established chemical shift ranges for similar structural motifs.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for (5-iodopentyl)benzene in CDCl₃

ProtonsLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AromaticH-Ar7.15 - 7.30Multiplet5H
BenzylicH-α2.62Triplet2H
AlkylH-β1.65Quintet2H
AlkylH-γ1.40Quintet2H
AlkylH-δ1.85Quintet2H
Iodo-adjacentH-ε3.19Triplet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for (5-iodopentyl)benzene in CDCl₃

CarbonLabelPredicted Chemical Shift (δ, ppm)
Aromatic (substituted)C-ipso142.5
AromaticC-ortho128.4
AromaticC-para128.2
AromaticC-meta125.7
BenzylicC-α35.8
AlkylC-β31.2
AlkylC-γ33.4
AlkylC-δ30.5
Iodo-adjacentC-ε6.8
C. Experimental Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified (5-iodopentyl)benzene. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer): a. ¹H NMR:

  • Pulse Program: zg30
  • Number of Scans: 16
  • Acquisition Time: ~4 seconds
  • Relaxation Delay: 2 seconds
  • Spectral Width: 20 ppm b. ¹³C NMR:
  • Pulse Program: zgpg30 (proton decoupled)
  • Number of Scans: 1024
  • Acquisition Time: ~1.5 seconds
  • Relaxation Delay: 2 seconds
  • Spectral Width: 240 ppm

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm. d. Integrate the signals in the ¹H spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H spectrum to deduce proton coupling. f. Correlate the observed chemical shifts in both spectra with the predicted values to assign all proton and carbon signals.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of (5-iodopentyl)benzene, it is invaluable for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it also provides information on the purity of the sample.

A. The Rationale for GC-MS Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the analyte from any impurities, and the MS provides a mass spectrum for each eluting component. Electron Ionization (EI) is a common ionization technique for this type of analysis, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[4]

B. Expected Mass Spectrum and Fragmentation

The molecular weight of (5-iodopentyl)benzene (C₁₁H₁₅I) is 274.14 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 274. The fragmentation pattern will likely be dominated by two main pathways: cleavage of the iodine atom and benzylic cleavage.

  • Loss of Iodine: A significant peak at m/z = 147, corresponding to the loss of an iodine radical ([M-I]⁺).

  • Benzylic Cleavage: The formation of the tropylium ion (C₇H₇⁺) at m/z = 91 is a very common and often the base peak for alkylbenzenes.[5]

  • Loss of the Pentyl Chain: A peak at m/z = 77 corresponding to the phenyl cation (C₆H₅⁺).

Table 3: Predicted Key Fragments in the Mass Spectrum of (5-iodopentyl)benzene

m/zProposed Fragment
274[C₁₁H₁₅I]⁺ (Molecular Ion)
147[C₁₁H₁₅]⁺ (Loss of •I)
127[I]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
C. Experimental Protocol for GC-MS Analysis

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of (5-iodopentyl)benzene in a suitable volatile solvent such as dichloromethane or ethyl acetate. b. Prepare a working solution of 10-100 µg/mL by diluting the stock solution.

2. Instrument Parameters: a. Gas Chromatograph:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes. b. Mass Spectrometer (Electron Ionization):
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.[4]
  • Mass Range: m/z 40-400.
  • Scan Rate: 2 scans/second.

3. Data Analysis: a. Identify the peak corresponding to (5-iodopentyl)benzene in the total ion chromatogram (TIC). b. Extract the mass spectrum for this peak. c. Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. d. Analyze the fragmentation pattern and compare it with the expected fragments. e. Assess the purity of the sample by integrating the peak area of the analyte relative to the total peak areas in the chromatogram.

III. Gas Chromatography (GC)

While GC-MS provides both separation and identification, a standalone GC with a Flame Ionization Detector (FID) is often used for high-precision quantitative analysis and purity assessment due to its wide linear range and high sensitivity for hydrocarbons.

A. The Purpose of GC-FID Analysis

GC-FID is an excellent technique for determining the purity of (5-iodopentyl)benzene. The area of the peak corresponding to the compound is directly proportional to its concentration. By comparing the area of the main peak to the areas of any impurity peaks, a percentage purity can be accurately calculated.

B. Experimental Protocol for GC-FID Analysis

1. Sample Preparation: a. Prepare a 1 mg/mL solution of (5-iodopentyl)benzene in a high-purity solvent like hexane or ethyl acetate.

2. Instrument Parameters: a. Gas Chromatograph:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 260 °C.
  • Injection Volume: 1 µL with a split ratio of 50:1.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 290 °C.
  • Final hold: 10 minutes.
  • Detector: Flame Ionization Detector (FID) at 300 °C.

3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the area percent purity using the following formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualization of Key Concepts

NMR_Structure_Labels cluster_structure (5-iodopentyl)benzene Structure with NMR Labels C6H5 C₆H₅- CH2a -CH₂- C6H5->CH2a α CH2b -CH₂- CH2a->CH2b β CH2c -CH₂- CH2b->CH2c γ CH2d -CH₂- CH2c->CH2d δ CH2e -CH₂-I CH2d->CH2e ε H_Ar H-Ar H_alpha H-α H_beta H-β H_gamma H-γ H_delta H-δ H_epsilon H-ε

Caption: Labeled structure of (5-iodopentyl)benzene for NMR analysis.

GC_MS_Schematic cluster_gcms GC-MS System Schematic injector Injector gc_column GC Column (Separation) injector->gc_column ion_source Ion Source (EI) gc_column->ion_source Separated Analytes mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Filtered Ions data_system Data System (Chromatogram & Mass Spectrum) detector->data_system Signal

Caption: Schematic of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and gas chromatography provides a robust and comprehensive framework for the characterization of (5-iodopentyl)benzene. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently verify the identity, structure, and purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11575, Iodobenzene. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 24(6), 841-886. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Analysis of (5-Iodopentyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (5-Iodopentyl)benzene is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry, serving as a key intermediate in the formation of various pharmaceutical compounds and materials. Its structure, comprising a benzene ring attached to a five-carbon chain with a terminal iodine atom, presents a unique analytical challenge. Accurate identification and quantification are crucial for reaction monitoring, purity assessment, and metabolic studies. This application note provides a comprehensive guide to the analysis of (5-iodopentyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), detailing a robust protocol from sample preparation to data interpretation and quantification. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach.

Foundational Principles: Ionization and Fragmentation in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like (5-iodopentyl)benzene. The process begins with the separation of the analyte from the sample matrix in the gas chromatograph, followed by its introduction into the mass spectrometer.

Ionization: Electron Ionization (EI) is the most common ionization technique for this class of compounds. In the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[1] This process can be represented as:

M + e⁻ → M•+ + 2e⁻

The energy of the electron beam is sufficient to not only ionize the molecule but also to induce fragmentation.

Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[1] The pattern of these fragment ions is highly reproducible and serves as a "fingerprint" for the molecule, enabling its identification. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral radicals.

Experimental Workflow: A Step-by-Step Approach

A successful analysis of (5-iodopentyl)benzene by GC-MS relies on a well-defined and executed experimental workflow. The following diagram illustrates the key stages of the process:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Sample Dissolution & Internal Standard Spiking filter Filtration (0.22 µm) prep->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Spectral Library Matching) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) qualitative->quantitative report Reporting quantitative->report

Caption: Experimental workflow for the GC-MS analysis of (5-iodopentyl)benzene.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent and at an appropriate concentration, free from non-volatile residues that could contaminate the instrument.

Protocol:

  • Standard Preparation: Prepare a stock solution of (5-iodopentyl)benzene in a volatile organic solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range for quantitative analysis (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard: For accurate quantification, an internal standard (IS) should be used. A suitable IS would be a compound with similar chemical properties but a different mass, such as a deuterated analog (e.g., (5-iodopentyl)benzene-d5) or a structurally similar compound not present in the sample (e.g., 1-bromo-5-phenylpentane). Prepare a stock solution of the IS at 1 mg/mL.

  • Sample and Standard Spiking: To each vial of working standard and sample solution, add a consistent volume of the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of (5-iodopentyl)benzene. These parameters may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic resolution and is inert.
Flow Rate1.0 mL/min (Constant Flow)Optimal for most capillary columns, ensuring efficient separation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column is suitable for the separation of non-polar to moderately polar compounds like (5-iodopentyl)benzene.
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the efficient elution of the analyte while separating it from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard and robust ionization technique for this class of compounds.
Ionization Energy70 eVThe standard energy for EI, which generates reproducible fragmentation patterns and allows for library matching.[2]
Ion Source Temperature230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temperature150 °CEnsures stable ion transmission.
Mass Scan Rangem/z 40-400Covers the molecular ion and expected fragment ions of (5-iodopentyl)benzene.
Solvent Delay3 minPrevents the high concentration of the solvent from entering the mass spectrometer, which can damage the detector.

Interpretation of Mass Spectra

Predicted Fragmentation Pattern:

The molecular weight of (5-iodopentyl)benzene (C₁₁H₁₅I) is 274.14 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 274.

Key Fragmentation Pathways:

  • Loss of the Iodine Atom: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), resulting in a fragment at m/z 147 (M - 127).

  • Benzylic Cleavage: Cleavage of the C-C bond beta to the benzene ring is a highly favored fragmentation pathway for alkylbenzenes, leading to the formation of the stable tropylium ion at m/z 91. This is often the base peak in the spectrum of alkylbenzenes.

  • Alkyl Chain Fragmentation: The pentyl chain can undergo fragmentation, leading to a series of ions separated by 14 amu (CH₂).

  • Loss of an Alkyl Radical: Cleavage of the bond between the first and second carbon of the pentyl chain from the benzene ring would result in the loss of a C₄H₉ radical, also leading to the tropylium ion at m/z 91.

fragmentation cluster_mol cluster_frags mol C₆H₅(CH₂)₅I (m/z 274, M•+) frag1 [C₆H₅(CH₂)₅]⁺ (m/z 147) mol->frag1 - •I frag2 [C₇H₇]⁺ (Tropylium ion) (m/z 91) mol->frag2 - •(CH₂)₄I frag3 [I]⁺ (m/z 127) mol->frag3 - •C₆H₅(CH₂)₅

Caption: Predicted major fragmentation pathways of (5-iodopentyl)benzene.

Expected Mass Spectrum:

Based on these principles, the mass spectrum of (5-iodopentyl)benzene is expected to show a prominent peak at m/z 91 (the tropylium ion), a significant peak at m/z 147, and a smaller molecular ion peak at m/z 274. A peak at m/z 127 corresponding to the iodine cation may also be observed.

Quantitative Analysis

Accurate quantification of (5-iodopentyl)benzene is achieved by creating a calibration curve using the working standards and the internal standard.

Protocol:

  • Data Acquisition: Acquire the GC-MS data for the series of working standards and the samples.

  • Peak Integration: Integrate the peak areas of the characteristic ions for both (5-iodopentyl)benzene (e.g., m/z 91 or 147) and the internal standard.

  • Calibration Curve Construction:

    • Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression on the data points. A correlation coefficient (R²) of >0.995 is generally considered acceptable for good linearity.

  • Concentration Determination:

    • Calculate the area ratio of the analyte to the internal standard in the unknown sample.

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of (5-iodopentyl)benzene in the sample.

Method Validation:

For regulatory or quality control purposes, the analytical method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² > 0.995
Accuracy The closeness of the test results to the true value.Recovery of spiked samples within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of (5-iodopentyl)benzene. The use of electron ionization and a non-polar capillary column allows for reproducible fragmentation and efficient chromatographic separation. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and precise results, which are essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 24(6), 831-877. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2016). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude (5-Iodopentyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude (5-iodopentyl)benzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.

Introduction: Understanding the Challenge

(5-Iodopentyl)benzene is a valuable intermediate in organic synthesis. Like many alkyl iodides, it is susceptible to decomposition, and its purification requires careful consideration of potential impurities and appropriate methodology.[1] The crude product, often synthesized via a Finkelstein reaction from (5-bromopentyl)benzene or from the corresponding alcohol, typically contains unreacted starting materials, reagents, byproducts, and degradation products.[2][3] This guide will address the most common issues encountered during its purification.

Frequently Asked Questions & Troubleshooting

FAQ 1: My crude product has a distinct yellow or brown color. What causes this and how can I remove it?

Answer:

This is the most common issue encountered with organic iodides. The color is almost certainly due to the presence of elemental iodine (I₂), which forms from the slow decomposition of the product, often accelerated by light or heat.

Causality: The carbon-iodine bond is relatively weak and can cleave homolytically to form radicals. These can subsequently lead to the formation of I₂, which is intensely colored and soluble in organic solvents.

Troubleshooting Protocol: Reductive Wash

The most effective way to remove iodine is to wash the crude organic solution with a mild reducing agent that converts the colored I₂ into colorless, water-soluble iodide ions (I⁻).

  • Dissolve Crude Product: Ensure your crude (5-iodopentyl)benzene is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Prepare for Extraction: Transfer the solution to a separatory funnel.

  • Thiosulfate Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure. The brown/yellow color in the organic layer should disappear.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat if Necessary: If any color persists, repeat the thiosulfate wash.

  • Follow-up Washes: Proceed with standard aqueous workup steps, such as washing with water and then brine to remove residual water-soluble impurities and salts.[4]

FAQ 2: I'm not sure which primary purification method to choose: vacuum distillation or column chromatography. How do I decide?

Answer:

The choice between vacuum distillation and column chromatography depends on the nature of the impurities present in your crude mixture. A preliminary analysis by Thin Layer Chromatography (TLC) and knowing the boiling points of potential contaminants is crucial for making an informed decision.

Decision Framework:

  • Vacuum Distillation is ideal when: The primary impurities are significantly less volatile (e.g., baseline impurities on TLC, salts) or significantly more volatile (e.g., residual solvents) than your product. (5-Iodopentyl)benzene is a high-boiling liquid, making vacuum distillation necessary to prevent thermal decomposition.[5]

  • Column Chromatography is necessary when: Impurities have boiling points very close to your product but differ in polarity (i.e., you can see clear spot separation on a TLC plate). This is common for byproducts of similar molecular weight, such as elimination products (e.g., 5-phenyl-1-pentene).

Data Summary: Properties of Target Compound and Potential Impurities

CompoundStructureApprox. Boiling Point (°C)PolarityNotes
(5-Iodopentyl)benzene Ph-(CH₂)₅-I~145-150 °C @ 5 mmHgModerately PolarTarget product.
(5-Bromopentyl)benzenePh-(CH₂)₅-Br~135-140 °C @ 10 mmHgLess polar than iodideCommon starting material.
5-Phenyl-1-pentenePh-(CH₂)₃-CH=CH₂~203 °C @ 760 mmHgNon-polarCommon elimination byproduct.
Elemental Iodine (I₂)I₂184.3 °C @ 760 mmHgNon-polarColored impurity. Removed by thiosulfate wash.

Note: Boiling points are estimates and can vary. Vacuum distillation data is often sparse; atmospheric pressure boiling points are provided for comparison where available.

Workflow for Method Selection

Below is a decision-making workflow to help you select the optimal purification strategy.

Caption: Decision workflow for purification method selection.

FAQ 3: I'm performing flash column chromatography, but my separation is poor. What can I do?

Answer:

Poor separation in column chromatography is a common problem that can almost always be solved by systematic troubleshooting before running the column.[6]

Causality: Effective separation relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf values, close together). If it's not polar enough, all compounds will remain adsorbed to the silica (high Rf values, close together).

Troubleshooting Protocol: TLC Optimization

  • Target Rf: The ideal eluent system for your column will give the target product an Rf value of ~0.25-0.35 on a TLC plate. This provides the best balance for good separation.

  • Solvent System: For a moderately polar compound like (5-iodopentyl)benzene, start with a low-polarity eluent system, such as 2-5% ethyl acetate in hexanes (or heptane).

  • Systematic Adjustment:

    • If the Rf is too high (spots don't move), increase the polarity by adding more ethyl acetate in small increments (e.g., go from 2% to 4% EtOAc).

    • If the Rf is too low (spots run with the solvent front), decrease the polarity.

  • Check for Decomposition: Run a 2D TLC to check for stability on silica gel. Spot the crude mixture in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, your compound is decomposing on the silica.[6] If this is the case, consider deactivating the silica with 1% triethylamine in your eluent or using a different stationary phase like alumina.

Troubleshooting Chromatography Issues

G start Poor Separation on Column cause1 Improper Eluent? start->cause1 cause2 Compound Decomposing? cause1->cause2 No sol1 Optimize Eluent with TLC (Target Rf ~0.3) cause1->sol1 Yes cause3 Column Overloaded? cause2->cause3 No sol2 Run 2D TLC to check stability. If unstable, use deactivated silica or alumina. cause2->sol2 Yes sol3 Use appropriate silica:crude ratio (typically 50:1 to 100:1 by weight) cause3->sol3 Yes end Successful Purification sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for flash column chromatography.

FAQ 4: My yield is very low after purification. Where could I have lost my product?

Answer:

Low yield is a frustrating problem that can arise from multiple stages of the experiment, from the reaction itself to the final purification step.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Check: Analyze the crude mixture by TLC or ¹H NMR. The presence of a large amount of starting material is a clear indicator.

    • Solution: For a Finkelstein reaction, ensure your sodium iodide is dry and your solvent (typically acetone or DMF) is anhydrous.[2] Consider increasing the reaction time or temperature, or using a phase-transfer catalyst if applicable.

  • Losses During Aqueous Workup:

    • Check: Did you form a persistent emulsion during extraction? Did you perform too many washes?

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.[7][8] Minimize the number of aqueous washes to what is necessary. Always back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • Losses During Chromatography:

    • Check: Did your compound streak badly on the column? Did you use an excessively large column?

    • Solution: Streaking can indicate slight decomposition or interaction with acidic silica; deactivating the silica may help. Use an appropriate amount of silica for your sample size (a common rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude material) to avoid excessive retention and band broadening.[9]

  • Evaporation Losses:

    • Check: (5-Iodopentyl)benzene is a relatively high-boiling liquid, but it can be lost if exposed to high vacuum for extended periods, especially with gentle heating on a rotary evaporator.

    • Solution: Once the bulk of the solvent is removed, avoid leaving the flask on high vacuum for an extended time.

References

  • Chemical Engineering Transactions. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]

  • Semantic Scholar. (n.d.). Purifying Benzene from Thiophene by Extractive Distillation Using Columns with Side Withdrawal in the Vapor Phase. [Link]

  • Google Patents. (1948). Method of purifying benzene.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • YouTube. (2022). How to make IODOBENZENE. [Link]

  • Google Patents. (n.d.).
  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents. (1975).
  • Highlights in Science, Engineering and Technology. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • Synlett. (2003). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Organic Syntheses. (n.d.). Iodobenzene. [Link]

  • Chemguide. (n.d.). MAKING HALOGENOALKANES (haloalkanes or alkyl halides). [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • PubChem. (n.d.). Iodobenzene. [Link]

  • Swapan Kumar Ghosh. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

  • YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification. [Link]

  • PubChem. (n.d.). Benzene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Organic Syntheses. (n.d.). Iodobenzene. [Link]

Sources

Technical Support Center: Grignard Reactions with Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard reactions involving long-chain alkyl halides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these sensitive yet powerful reactions.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction with a long-chain alkyl bromide is not initiating. What are the likely causes and how can I start the reaction?

Answer:

Failure to initiate is one of the most common hurdles in Grignard synthesis, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal. This layer prevents the alkyl halide from accessing the reactive magnesium surface. For long-chain alkyl halides, which can be less reactive than their shorter-chain counterparts, proper activation of the magnesium is critical.

Causality and Solutions:

The inert MgO layer must be disrupted or removed to expose fresh, reactive magnesium. Here are several field-proven methods for activation:

  • Mechanical Activation: Physically crushing the magnesium turnings in situ with a glass rod can break the oxide layer. Vigorous stirring can also be effective.[1]

  • Chemical Activation:

    • Iodine: A small crystal of iodine is a classic activating agent.[1][2] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. A sign of successful activation is the disappearance of the characteristic brown color of iodine.

    • 1,2-Dibromoethane (DBE): A few drops of DBE are highly effective. The reaction of DBE with magnesium produces ethylene gas and magnesium bromide, which exposes a fresh magnesium surface.[1] The visual cue for initiation is the evolution of bubbles.[1]

    • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.

Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane

  • Setup: Assemble your flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium: Add the magnesium turnings to the reaction flask.

  • Solvent: Add a minimal amount of anhydrous ether (e.g., THF or diethyl ether) to just cover the magnesium.

  • Activation: Inject a small amount (a few drops) of 1,2-dibromoethane into the flask.

  • Initiation: Gently warm the flask with a heat gun until bubbling (ethylene evolution) is observed.[2] Once the bubbling is sustained, the magnesium is activated.

  • Addition of Alkyl Halide: Slowly add your long-chain alkyl halide solution to the activated magnesium.

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct and a low yield of my desired Grignard product. What is causing this?

Answer:

This is a classic symptom of the Wurtz coupling reaction , a major side reaction in Grignard synthesis.[3][4][5] The already-formed Grignard reagent (R-MgX) can act as a nucleophile and react with the starting alkyl halide (R-X) to form a dimer (R-R). This is particularly problematic with primary alkyl halides.[6]

Causality and Mitigation Strategies:

The Wurtz coupling is a bimolecular nucleophilic substitution-like reaction. To minimize this side reaction, the concentration of the Grignard reagent and the alkyl halide should be kept low.

ParameterRecommendation to Minimize Wurtz CouplingRationale
Rate of Addition Slow, dropwise addition of the alkyl halideMaintains a low concentration of the alkyl halide in the presence of the Grignard reagent.[3][4]
Temperature Lower reaction temperaturesReduces the rate of the bimolecular coupling reaction.[4]
Concentration Use a larger volume of solventDilution disfavors the bimolecular Wurtz reaction over the formation of the Grignard reagent on the magnesium surface.
Magnesium Surface Area High surface area (e.g., finely divided powder)A larger surface area can promote the desired Grignard formation over the solution-phase Wurtz coupling.[4]

Workflow for Minimizing Wurtz Coupling:

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Outcome High Surface Area Mg High Surface Area Mg Slow Addition of R-X Slow Addition of R-X High Surface Area Mg->Slow Addition of R-X Favors Grignard Formation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Slow Addition of R-X Minimize [R-MgX] and [R-X] Minimize [R-MgX] and [R-X] Slow Addition of R-X->Minimize [R-MgX] and [R-X] Low Temperature Low Temperature Low Temperature->Minimize [R-MgX] and [R-X] Dilute Conditions Dilute Conditions Dilute Conditions->Minimize [R-MgX] and [R-X] Maximize Grignard Yield Maximize Grignard Yield Minimize [R-MgX] and [R-X]->Maximize Grignard Yield Minimize R-R Dimer Minimize R-R Dimer Minimize [R-MgX] and [R-X]->Minimize R-R Dimer

Caption: Workflow to minimize Wurtz coupling.

Question 3: My Grignard reagent seems to form initially, but then the reaction mixture turns cloudy and the yield is poor. What's happening?

Answer:

This issue often points to the presence of moisture or other protic impurities in your reaction system. Grignard reagents are extremely strong bases and will react readily with even trace amounts of water, alcohols, or any compound with an acidic proton.[3][7][8] This "quenching" of the Grignard reagent forms an alkane and magnesium salts, which are often insoluble in the ethereal solvent, leading to a cloudy appearance.

Causality and Prevention:

The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[9] Any protic source will protonate the Grignard reagent, destroying it.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: All glassware should be rigorously dried in an oven at >120 °C for several hours and then cooled under a stream of dry inert gas (nitrogen or argon).

  • Solvents: Use freshly distilled, anhydrous solvents.[6] Tetrahydrofuran (THF) and diethyl ether are common choices and should be dried over a suitable drying agent like sodium-benzophenone ketyl until the characteristic blue/purple color persists.

  • Reagents: Ensure your long-chain alkyl halide is free of water. If necessary, it can be dried over a neutral drying agent like anhydrous calcium chloride and distilled.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment to prevent atmospheric moisture from entering the system.

Troubleshooting Flowchart for Low Yields:

start Low Grignard Yield check_initiation Did the reaction initiate promptly? start->check_initiation check_moisture Is the reaction mixture cloudy? check_initiation->check_moisture Yes no_initiation Problem: Poor Mg Activation check_initiation->no_initiation No check_wurtz Is a high MW byproduct observed? check_moisture->check_wurtz No moisture Problem: Moisture Contamination check_moisture->moisture Yes wurtz Problem: Wurtz Coupling check_wurtz->wurtz Yes solution_activation Solution: - Use chemical activators (I2, DBE) - Mechanical activation no_initiation->solution_activation solution_dry Solution: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere moisture->solution_dry solution_wurtz Solution: - Slow addition of alkyl halide - Lower temperature - Dilute conditions wurtz->solution_wurtz

Sources

Technical Support Center: Identifying Impurities in (5-Iodopentyl)benzene Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (5-iodopentyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require high purity for their experimental success. Ensuring the chemical integrity of your reagents is paramount, as impurities can lead to ambiguous results, side reactions, and compromised data reproducibility.

This document provides a structured, in-depth approach to identifying common impurities in (5-iodopentyl)benzene samples. It moves beyond simple procedural lists to explain the chemical logic behind impurity formation and the rationale for specific analytical strategies. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed analytical protocols, and visual workflows to assist you in diagnosing and resolving purity issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) about Potential Impurities

This section addresses common high-level questions regarding the types of impurities that can be expected in a sample of (5-iodopentyl)benzene, particularly when synthesized via standard laboratory methods.

Q1: What are the most common impurities I should expect in my (5-iodopentyl)benzene sample synthesized via the Finkelstein reaction?

When (5-iodopentyl)benzene is synthesized from a precursor like (5-bromopentyl)benzene or (5-chloropentyl)benzene using the Finkelstein reaction, several types of impurities are commonly encountered.[1] The Finkelstein reaction is an SN2 nucleophilic substitution that exchanges one halogen for another, typically using sodium iodide in acetone.[1][2] The reaction's efficiency is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[3]

The most prevalent impurities arise from three main sources: incomplete reaction, side reactions, and the purification process.

  • Unreacted Starting Material: The most common impurity is the precursor halide (e.g., (5-bromopentyl)benzene). Its presence indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or deactivation of the iodide salt.

  • Elimination Side-Products: Although the Finkelstein reaction with primary halides is generally efficient, a minor E2 elimination pathway can occur, especially if the reaction is heated excessively or if a non-nucleophilic base is present, leading to the formation of (pent-4-en-1-yl)benzene.

  • Solvent Residues: Residual solvents from the reaction (e.g., acetone) or the workup and purification (e.g., diethyl ether, ethyl acetate, dichloromethane, hexanes) are very common.[4][5]

The table below summarizes these potential impurities and their origins.

Impurity TypeSpecific ExampleOrigin
Starting Material (5-bromopentyl)benzeneIncomplete Finkelstein reaction
Side-Product (Pent-4-en-1-yl)benzeneE2 Elimination
Solvent Residue AcetoneFinkelstein reaction solvent[2]
Solvent Residue Dichloromethane, Diethyl EtherExtraction / Workup solvents[6]
Q2: My (5-iodopentyl)benzene sample has developed a yellow or brown tint upon storage. What could be the cause?

The development of a color in a sample of (5-iodopentyl)benzene, which should be a colorless liquid, is a strong indicator of degradation. Alkyl iodides are the least stable of the alkyl halides and are susceptible to decomposition, particularly when exposed to light and/or heat.

The primary cause of discoloration is the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds. This process generates an alkyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the characteristic yellow to brown color. This degradation can be accelerated by the presence of trace impurities or oxygen. To mitigate this, it is best practice to store alkyl iodides in amber vials or wrapped in foil, under an inert atmosphere (nitrogen or argon), and at a low temperature.

degradation_pathway C6H5(CH2)5I (5-iodopentyl)benzene Radicals C6H5(CH2)5• + I• C6H5(CH2)5I->Radicals Light (hν) / Heat I2 Iodine (I2) (Brown Color) Radicals->I2 I• + I• Other Oligomers & Other Products Radicals->Other Further Reactions

Degradation pathway of (5-iodopentyl)benzene.
Q3: Could impurities from the synthesis of the precursor, (5-halopentyl)benzene, be present in my final product?

Yes, impurities from the synthesis of the precursor are often carried through to the final product if not removed effectively. A common method to synthesize the precursor, (5-chloropentyl)benzene, is through a Friedel-Crafts alkylation of benzene. This reaction is well-known for potential side reactions that can generate persistent impurities.[7]

Key impurities from a Friedel-Crafts alkylation include:

  • Dialkylated Products: The initial product, (5-chloropentyl)benzene, has an activating alkyl group, making the aromatic ring more susceptible to a second alkylation than benzene itself. This can lead to the formation of di-(pentyl)benzene isomers.

  • Rearrangement Products: Although less likely with a primary carbocation precursor, rearrangements can occur under harsh conditions, leading to isomeric products.

  • Unreacted Benzene: If the reaction is not driven to completion, residual benzene may remain. Benzene is a known carcinogen and its presence should be carefully monitored.[8][9]

These impurities, being structurally similar to the desired product, can be challenging to separate by standard purification techniques like column chromatography and may persist in your final (5-iodopentyl)benzene sample.

Part 2: Troubleshooting Guide: Analytical Approaches

This section provides detailed, step-by-step guidance on using common analytical techniques to identify specific impurities.

Q4: I see unexpected peaks in the ¹H NMR spectrum of my (5-iodopentyl)benzene. How can I identify them?

A ¹H NMR spectrum is one of the most powerful tools for identifying impurities.[10] A systematic approach is key to deconvoluting the spectrum and assigning the unknown signals. The workflow below outlines a logical sequence for identifying these peaks.

NMR_Workflow Start Analyze ¹H NMR Spectrum Solvents Q: Are there sharp singlets/multiplets in common solvent regions? Start->Solvents IdentifySolvents A: Yes. Compare to solvent reference tables (e.g., CDCl₃ @ 7.26 ppm). Solvents->IdentifySolvents Yes CheckAliphatic Q: Are there triplets near 3.2-3.6 ppm? Solvents->CheckAliphatic No IdentifySolvents->CheckAliphatic IdentifyPrecursor A: Yes. A triplet at ~3.5 ppm may be -CH₂Br; ~3.2 ppm is -CH₂I. CheckAliphatic->IdentifyPrecursor Yes CheckAlkene Q: Are there signals in the alkene region (4.9-5.8 ppm)? CheckAliphatic->CheckAlkene No IdentifyPrecursor->CheckAlkene IdentifyAlkene A: Yes. This suggests an elimination side-product. CheckAlkene->IdentifyAlkene Yes CheckAromatic Q: Is the aromatic region integration > 5H or shows complex splitting? CheckAlkene->CheckAromatic No IdentifyAlkene->CheckAromatic IdentifyAromatic A: Yes. Indicates di-substituted benzene or other aromatic impurities. CheckAromatic->IdentifyAromatic Yes End Impurities Identified CheckAromatic->End No IdentifyAromatic->End

Logical workflow for identifying impurities from a ¹H NMR spectrum.

Step-by-Step ¹H NMR Analysis:

  • Identify Solvent Residues: The first step is to rule out common solvent impurities. These often appear as characteristic singlets or simple multiplets. Consult established tables for the chemical shifts of common laboratory solvents.[5][6][11]

Common Solvent¹H Chemical Shift (ppm in CDCl₃)Multiplicity
Dichloromethane5.30s
Acetone2.17s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane/Heptane~1.25, ~0.88m
Water1.56s (broad)

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6]

  • Look for the Starting Halide: Compare the chemical shift of the methylene group attached to the halogen (-CH₂-X). The electronegativity of the halogen significantly influences this shift. The triplet for the -CH₂I protons in (5-iodopentyl)benzene should appear around 3.19 ppm. If you see an additional triplet at a higher chemical shift, around 3.40 ppm for -CH₂Br or 3.54 ppm for -CH₂Cl, it indicates the presence of the corresponding starting material.

  • Check for Elimination Products: The formation of an alkene like (pent-4-en-1-yl)benzene will introduce characteristic signals in the vinyl region of the spectrum, typically between 4.9 and 5.8 ppm.

  • Analyze the Aromatic Region (6.9-7.5 ppm): Your pure product should show a multiplet integrating to 5 protons. If the integration is higher, or if you observe splitting patterns inconsistent with a monosubstituted benzene ring, it may suggest the presence of di-substituted aromatic impurities carried over from the precursor synthesis.

Q5: My GC-MS analysis shows multiple peaks. What is the best way to interpret the data?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile and semi-volatile impurities.[12][13] Interpretation requires analyzing both the retention time from the GC and the fragmentation pattern from the MS.

GC Retention Time: In a standard non-polar GC column (like a DB-5ms or HP-5ms), compounds generally elute in order of increasing boiling point.

  • Lower Boiling Point Impurities: Solvents (acetone, hexane) and potential elimination products will have shorter retention times than the product.

  • Product and Precursor: (5-iodopentyl)benzene (boiling point ~285-287 °C) will have a longer retention time than (5-bromopentyl)benzene (boiling point ~250-252 °C) and (5-chloropentyl)benzene (boiling point ~222-224 °C).

Mass Spectrometry (MS) Fragmentation: The mass spectrum provides a molecular fingerprint. For (5-iodopentyl)benzene and its likely impurities, look for these key ions:

CompoundKey m/z Values and Interpretation
(5-iodopentyl)benzene M⁺ (274) : Molecular ion. 147 : [M - I]⁺, loss of iodine. 127 : I⁺, iodine ion. 91 : [C₇H₇]⁺, tropylium ion (characteristic of alkylbenzenes).
(5-bromopentyl)benzene M⁺ (226, 228) : Molecular ion with characteristic 1:1 bromine isotope pattern. 147 : [M - Br]⁺, loss of bromine. 91 : [C₇H₇]⁺, tropylium ion.
(5-chloropentyl)benzene M⁺ (182, 184) : Molecular ion with characteristic 3:1 chlorine isotope pattern. 147 : [M - Cl]⁺, loss of chlorine. 91 : [C₇H₇]⁺, tropylium ion.

The presence of the tropylium ion at m/z 91 is a strong indicator of an alkylbenzene structure.[14] The key differentiator will be the molecular ion and the halogen-related fragments.

Part 3: Protocols and Best Practices

Adherence to standardized protocols is crucial for obtaining reliable and reproducible analytical data.

Q6: What is a standard protocol for acquiring a clean ¹H NMR spectrum for impurity analysis?

This protocol outlines the steps for preparing a sample for quantitative ¹H NMR (qNMR) analysis, which can be used to determine the purity of your compound.[10]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Preparation of Internal Standard (IS) Stock:

    • Accurately weigh approximately 20 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into a 10 mL volumetric flask. The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃). Ensure the standard is fully dissolved.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of your (5-iodopentyl)benzene sample into an NMR tube.

    • Using a calibrated pipette or gas-tight syringe, add exactly 500 µL of the internal standard stock solution to the NMR tube.

    • Cap the tube and gently invert several times to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer of 400 MHz or higher.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with a zero-filling and a small line-broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the triplet for the -CH₂I protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weight of the sample and standard, their molecular weights, and the number of protons for each integrated signal.

Q7: Can you provide a general GC-MS method for analyzing a (5-iodopentyl)benzene sample?

The following table provides a robust starting method for the GC-MS analysis of (5-iodopentyl)benzene. This method should effectively separate the target compound from lower-boiling solvents and the corresponding chloro- and bromo- precursors.[12]

ParameterValueRationale
GC System Agilent 7890B GC with 5977A MSD or equivalentStandard, reliable instrumentation.
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates based on boiling point.
Injection Volume 1 µLStandard volume for this column diameter.
Inlet Temperature 280 °CEnsures complete volatilization without thermal degradation.
Split Ratio 50:1Prevents column overloading for a ~1 mg/mL sample.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for column efficiency.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 minInitial hold separates solvents; ramp separates precursors from the product.
MS Source Temp. 230 °CStandard temperature.
MS Quad Temp. 150 °CStandard temperature.
Scan Range 40 - 400 amuCovers the mass range of expected compounds.

Conclusion

The purity of (5-iodopentyl)benzene is critical for its successful application in research and development. A proactive approach to impurity identification, grounded in an understanding of the synthetic route and potential degradation pathways, is essential. By systematically employing powerful analytical techniques like NMR and GC-MS and adhering to rigorous experimental protocols, researchers can confidently assess the quality of their material, ensuring the integrity and validity of their scientific outcomes.

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  • Bodell, W. J., Pathak, D. N., & Gallery, P. S. (2007). The Fate of Benzene Oxide. Chemico-Biological Interactions, 166(1-3), 3-8.
  • ResearchGate. (n.d.). Halogen bonding in solution: NMR spectroscopic approaches. Retrieved from [Link]

  • MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

  • Master Organic Chemistry. (2018). A Reaction Map (PDF) for Benzene and Aromatic Compounds. Retrieved from [Link]

  • Kucera, K., et al. (2024). Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products.
  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]

Sources

Validation & Comparative

Optimizing Hydrophobic Linker Synthesis: Characterization of (5-Iodopentyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization, performance comparison, and experimental utility of (5-iodopentyl)benzene (also known as 1-iodo-5-phenylpentane). This analysis focuses on its role as a high-reactivity building block for introducing the 5-phenylpentyl hydrophobic motif, a critical structural element in specific prostaglandin analogs (e.g., Latanoprost derivatives) and GPCR ligands.[1]

Executive Summary: The Strategic Value of the Iodide Handle

In medicinal chemistry, the 5-phenylpentyl chain serves as a "privileged" hydrophobic spacer, often used to occupy deep lipophilic pockets in receptors (e.g., 5-HT, Dopamine) or to modify the solubility profile of prostaglandin analogs.

While (5-bromopentyl)benzene is the standard commodity reagent, (5-iodopentyl)benzene represents the "high-performance" alternative.[1] Its usage is dictated by specific synthetic requirements:

  • Mild Conditions: Essential when the nucleophile is thermally sensitive.

  • Kinetic Superiority: Required for sterically hindered nucleophiles where the bromide fails or requires forcing conditions that lead to elimination (E2) side products.

  • Finkelstein Capability: Often generated in situ from the bromide to drive reactions to completion.

Comparative Performance Matrix
Feature(5-Iodopentyl)benzene(5-Bromopentyl)benzene(5-Chloropentyl)benzene
Leaving Group Ability Excellent (

is a weak base)
GoodPoor
SN2 Reactivity ~100x faster than BromideBaselineVery Slow
Reaction Temp (Typ.) 0°C – 25°C60°C – 80°C>100°C (often requires NaI)
Side Product Risk Low (Fast substitution outcompetes elimination)Moderate (Heat promotes E2 elimination)High (Harsh conditions favor elimination)
Storage Stability Low (Light sensitive, forms

)
HighVery High

Characterization of Reaction Products

The most common transformation of (5-iodopentyl)benzene is Nucleophilic Substitution (SN2) .[1] The following section characterizes the product of a model reaction with a secondary amine (e.g., Piperidine) to form a tertiary amine.

Reaction Scheme

(5-iodopentyl)benzene + Piperidine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 N-(5-phenylpentyl)piperidine + HI 
Spectroscopic Signatures (NMR & MS)

Reliable characterization relies on tracking the "diagnostic methylene" attached to the halogen vs. the nitrogen.

1. 1H NMR Diagnostics (400 MHz, CDCl3)
  • Starting Material (Iodide): The terminal methylene proton (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) appears as a distinct triplet at 
    
    
    
    3.18 ppm
    .
  • Product (Amine): Upon substitution, this signal shifts significantly upfield to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.30 – 2.45 ppm  (
    
    
    
    ).
  • Aromatic Region: The phenyl ring protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     7.15 – 7.30 ppm) remain largely unchanged, serving as an internal integration standard (5H).
    
2. 13C NMR Shifts
  • C-I Carbon: Distinctive high-field signal at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ~7.0 ppm  (due to the heavy atom effect of Iodine).
    
  • C-N Carbon: Shifts downfield to

    
     ~59.0 ppm  in the product.
    
  • C-Br Analog (Comparison): If using the bromide, the starting material signal is at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ~33.0 ppm. The dramatic shift of the Iodide carbon (7 ppm) makes it easier to monitor consumption than the Bromide.
    
3. Mass Spectrometry (ESI/APC)
  • Starting Material: Shows characteristic isotopic pattern (Iodine is monoisotopic, but fragmentation often shows loss of I, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     127).
    
  • Product: Molecular ion

    
     consistent with the amine. Crucially, the absence of the M+2 isotope peak  (characteristic of Br/Cl) confirms the complete removal of the halogen if analyzing crude mixtures.
    

Experimental Protocols

Protocol A: High-Yield Synthesis of N-(5-phenylpentyl)piperidine

Use this protocol for valuable/sensitive amines where yield is paramount.[1]

Reagents:

  • (5-Iodopentyl)benzene (1.0 equiv)[1]

  • Piperidine (1.2 equiv)[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2.0 equiv) - acts as an acid scavenger.
    
  • Acetonitrile (ACN) - polar aprotic solvent.[1]

Method:

  • Setup: In a flame-dried round-bottom flask, dissolve (5-iodopentyl)benzene (274 mg, 1.0 mmol) in anhydrous ACN (5 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by Piperidine (118 
    
    
    
    L, 1.2 mmol).
  • Reaction: Stir at Room Temperature (25°C) .

    • Note: If using the Bromide analog, heating to 60-80°C would be required here.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The Iodide spot (

    
    ) will disappear within 2 hours .
    
  • Workup: Filter off solids (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    /KI). Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.[1]
    
  • Purification: Flash chromatography is often unnecessary due to the clean conversion. Yield is typically >95% .[1]

Protocol B: In-Situ Finkelstein Activation (Using Bromide Precursor)

Use this when the Iodide reagent is unavailable or too expensive.[1]

  • Dissolve (5-bromopentyl)benzene (1.0 equiv) in Acetone.

  • Add Sodium Iodide (NaI) (1.5 equiv). A precipitate (NaBr) will form immediately, indicating the conversion to the reactive Iodide species in situ.

  • Add the Nucleophile and stir. This "Catalytic Iodide" cycle accelerates the reaction significantly compared to using Bromide alone.

Visualizing the Reactivity Landscape

The following diagrams illustrate the mechanistic advantage of the Iodide and the decision logic for selecting it.

Diagram 1: Reaction Pathway & Energy Profile

This diagram compares the activation energy (


) barrier for Iodide vs. Bromide substitution.

ReactionEnergy SM_I (5-iodopentyl)benzene (Weak C-I Bond) TS_I Transition State (I) Lower Ea SM_I->TS_I Fast (RT) SM_Br (5-bromopentyl)benzene (Stronger C-Br Bond) TS_Br Transition State (Br) High Ea SM_Br->TS_Br Slow (Requires Heat) Product Product (N-Alkylated Amine) TS_I->Product TS_Br->Product SideProduct Elimination Product (5-phenyl-1-pentene) TS_Br->SideProduct Thermal Risk

Caption: The C-I bond is weaker (~57 kcal/mol) than the C-Br bond (~68 kcal/mol), lowering the activation energy and allowing substitution to proceed at room temperature, minimizing thermal elimination side products.[1]

Diagram 2: Synthetic Decision Tree

When should you pay the premium for (5-iodopentyl)benzene?

DecisionTree Start Goal: Attach 5-phenylpentyl Group NucleophileCheck Is the Nucleophile Sterically Hindered or Thermally Labile? Start->NucleophileCheck YesSensitive YES (e.g., Complex Secondary Amine, Thiol, Enolate) NucleophileCheck->YesSensitive High Sensitivity NoRobust NO (e.g., Simple Primary Amine, Phenoxide) NucleophileCheck->NoRobust Robust UseIodide USE (5-iodopentyl)benzene (Run at 0°C - RT) YesSensitive->UseIodide UseBromide USE (5-bromopentyl)benzene (Run at 60°C - Reflux) NoRobust->UseBromide Finkelstein Alternative: Bromide + NaI (cat.) (Finkelstein Conditions) NoRobust->Finkelstein If slow

Caption: Decision matrix for selecting the alkyl halide precursor. The Iodide is the critical choice for sensitive or hindered substrates.

References

  • PubChem. Latanoprost Impurity E (5-phenylpentyl derivative).[1] National Library of Medicine. Available at: [Link][1]

  • Ashenhurst, J. Electrophilic Aromatic Substitutions vs Alkyl Halide Reactivity. Master Organic Chemistry.[1] Available at: [Link]

  • LibreTexts Chemistry. Comparing Substitution and Elimination Reactions (Alkyl Halide Reactivity Trends). Available at: [Link][1]

  • Pharmaffiliates. Latanoprost Impurities and Reference Standards. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Alkyl Azides and Amines from Alkyl Iodides. Available at: [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzene, (5-iodopentyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and procedural guidance for the handling, use, and disposal of Benzene, (5-iodopentyl)-. As a compound combining a carcinogenic benzene core with a reactive alkyl iodide chain, rigorous adherence to these protocols is critical to ensure personnel safety and experimental integrity. This guide is designed for trained researchers, scientists, and drug development professionals.

Foundational Safety: Hazard Analysis and Risk Mitigation

Benzene, (5-iodopentyl)- is not a benign reagent. Its chemical structure presents a dual-threat profile that must be understood before any manipulation. The benzene moiety is a known human carcinogen and can cause genetic defects.[1][2][3] The alkyl iodide functional group adds risks of skin irritation and potential alkylating activity. Therefore, exposure must be minimized through a multi-layered safety approach.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning work, every operator must review the Safety Data Sheet (SDS) and understand the specific hazards.[3] The table below summarizes the key hazards associated with the structural components of this molecule.

Hazard ClassificationDescriptionAssociated Functional GroupPrimary Routes of Exposure
Carcinogenicity (Category 1A) Known to cause cancer in humans, particularly blood-related cancers like leukemia.[1][2][3]Benzene RingInhalation, Skin Absorption, Ingestion
Germ Cell Mutagenicity (Category 1B) May cause genetic defects.[1]Benzene RingInhalation, Skin Absorption, Ingestion
Aspiration Hazard (Category 1) May be fatal if swallowed and enters airways.[1]Benzene/Alkyl ChainIngestion
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon direct contact.[1][4]Alkyl Iodide / BenzeneSkin Contact
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][5]Alkyl Iodide / BenzeneEye Contact
Flammable Liquid (Category 2) Highly flammable liquid and vapor; vapors can form explosive mixtures.[1][6]Benzene/Alkyl ChainIgnition of Vapors

Engineering Controls: Your Primary Shield

Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

Certified Chemical Fume Hood: All manipulations of Benzene, (5-iodopentyl)-, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[2][7][8] The fume hood provides critical ventilation to prevent the accumulation of flammable and toxic vapors in the laboratory environment. The sash should be kept at the lowest possible working height to maximize capture efficiency.

Ventilation: Ensure the laboratory has adequate general ventilation. All storage of this compound must be in a well-ventilated area designated for flammable and toxic chemicals.[1][9]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls are properly used, PPE provides the essential final barrier against residual exposure from splashes, spills, or unforeseen events.

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount. Standard nitrile gloves offer poor resistance to aromatic solvents like benzene and provide only minimal splash protection; they must be replaced immediately upon any contact.[8][10] For prolonged operations or when direct contact is possible, more robust glove materials are mandatory.

Why Material Choice Matters: Glove breakthrough time—the time it takes for a chemical to permeate the glove material—is the critical parameter. Aromatic hydrocarbons are notoriously effective at permeating many common glove types.

Glove MaterialPerformance vs. BenzeneRationale & Recommended Use
Viton® or Viton®/Neoprene Excellent Recommended for prolonged handling. Offers high resistance to aromatic hydrocarbons.[11]
Polyvinyl Alcohol (PVA) Excellent Provides superior protection against benzene but is degraded by water; not suitable for aqueous solutions.[11]
Silver Shield®/4H® Excellent A multi-laminate glove offering broad chemical resistance, including to benzene.[8][11]
Nitrile Poor / Limited Use Only for incidental, very low-risk splash contact. Must be changed immediately upon contamination.[8][12] Not recommended for immersion or direct handling.
Latex Not Recommended Offers poor chemical resistance to benzene.

Protocol: For any procedure involving more than a few milliliters, double-gloving is recommended. An inner nitrile glove can provide a warning layer, while an outer, more resistant glove (like Viton® or Silver Shield®) provides the primary chemical barrier. Always wash hands thoroughly after removing gloves.[9]

Eye and Face Protection
  • Safety Goggles: Impact- and splash-resistant chemical safety goggles are mandatory at all times when handling liquid Benzene, (5-iodopentyl)-.[11]

  • Face Shield: When transferring volumes greater than 50 mL or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[11]

Body and Respiratory Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect against splashes and skin contact.[2][7]

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. In the event of a large spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary for emergency response personnel.[9]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase P1 Verify Fume Hood Certification & Airflow P2 Don Full PPE: Lab Coat, Goggles, Appropriate Gloves P1->P2 P3 Assemble All Glassware & Reagents in Hood P2->P3 H1 Weigh/Measure Compound in Hood on a Stable Surface P3->H1 Proceed to Handling H2 Perform Chemical Transfer Using Syringe or Cannula H1->H2 H3 Securely Cap & Seal Reaction Vessel H2->H3 C1 Quench/Work-Up Reaction (If applicable) in Hood H3->C1 Proceed to Cleanup C2 Segregate Halogenated Organic Waste C1->C2 C3 Decontaminate Glassware & Work Surfaces C2->C3 C4 Doff PPE & Wash Hands Thoroughly C3->C4

Caption: Standard operational workflow for handling Benzene, (5-iodopentyl)-.

Emergency Protocols: Spill and Exposure Response

Preparedness is key to mitigating the harm from an accidental release or exposure.

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or outside of a fume hood, evacuate the lab and activate the fire alarm.[2][6]

  • Isolate: If safe to do so, prevent the spill from spreading. Do not wash spills down the drain.[7][13]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Absorb: For small spills within a fume hood, use an appropriate spill kit with absorbent materials (e.g., vermiculite or sand).[7] Avoid using combustible materials like paper towels.

  • Collect & Dispose: Carefully collect the contaminated absorbent material into a designated, labeled container for halogenated organic waste.[7]

  • Decontaminate: Clean the spill area with soap and water.[7]

Exposure First Aid

The following diagram outlines the immediate actions required following personal exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Exposure Event Occurs S1 Immediately flush skin with plenty of soap and water for at least 15 minutes. Start->S1 E1 Immediately flush eyes with water for at least 15 minutes at an eyewash station. Start->E1 I1 Move victim to fresh air immediately. Start->I1 S2 Remove contaminated clothing while flushing. S1->S2 End Seek Immediate Medical Attention. Bring SDS. S2->End E2 Hold eyelids open. Remove contact lenses if present. E1->E2 E2->End I1->End

Caption: Emergency first aid decision tree for exposure incidents.

Waste Management and Disposal

Improper disposal of Benzene, (5-iodopentyl)- and associated materials can pose a significant environmental and health risk.

  • Waste Segregation: All waste containing this compound (including reaction residues, contaminated solvents, and spill cleanup materials) must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[14]

  • Container Management: Waste containers must be kept closed except when adding waste.[14] Store the waste container in a secondary containment tray within a ventilated area, away from ignition sources.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal according to federal, state, and local regulations.[7] Do not pour this chemical down the drain.[7][13]

References

  • Safety Data Sheet - NOVA Chemicals. (2024).
  • SAFETY DATA SHEET - Vitol.com. (2021). Details hazard classifications including carcinogenicity and mutagenicity.
  • safety data sheet - benzene - LOTTE CHEMICAL TITAN. (2016). Outlines fire and explosion hazards and emergency procedures.
  • SAFETY DATA SHEET - TCI Chemicals. (2018).
  • Benzene - Environment, Health & Safety - University of Michigan. Provides standard operating procedures for handling benzene, including spill cleanup.
  • Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES. (2024).
  • Benzene – Lab-Specific Standard Operating Procedure - Carleton University. (2024). Details engineering controls, PPE, and storage requirements for benzene.
  • Why is Benzene Harmful to your Health? | Chemscape Safety Technologies. (2021).
  • Benzene - Safety Data Sheet - Carl ROTH. Provides comprehensive safety information, including handling and disposal advice.
  • OSHA Glove Selection Chart - Environmental Health and Safety. (2016). Provides a rating chart for glove protection against various chemicals, including benzene.
  • Linear Alkyl Benzene Toxicity: Health & Environment Effects - Chembridges Group. (2025).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.